
Biotin hydrazide
Overview
Description
Biotin hydrazide is a derivative of biotin, a water-soluble B-complex vitamin. It is commonly used as a probe for the determination of protein carbonylation, forming Schiff bases with carbonyl groups . This compound is particularly useful in biotinylating macromolecules at carbohydrate groups that have been oxidized to form aldehydes .
Preparation Methods
Biotin hydrazide can be synthesized through various methods. One common approach involves the reaction of biotin with hydrazine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Biotin hydrazide undergoes several types of chemical reactions:
Oxidation: It reacts with oxidized carbohydrate moieties, forming hydrazone linkages.
Reduction: The hydrazone linkages can be further reduced to stable secondary amine bonds using sodium cyanoborohydride.
Substitution: It can react with carboxyl groups using carbodiimide chemistry, forming amide linkages.
Common reagents used in these reactions include sodium periodate for oxidation and sodium cyanoborohydride for reduction . The major products formed from these reactions are biotinylated macromolecules, which can be used for various applications .
Scientific Research Applications
Protein Carbonylation Detection
Biotin hydrazide is primarily utilized as a probe for the determination of protein carbonylation, a significant post-translational modification associated with oxidative stress and various diseases. The compound reacts specifically with carbonyl groups in proteins, forming stable derivatives that can be easily detected.
- Mechanism : this compound reacts with carbonyl groups at a neutral pH (around 5.5), allowing for selective labeling without the need for catalysts or reducing agents. This makes it an efficient tool for studying oxidative damage in proteins caused by reactive oxygen species.
- Case Study : In a study by Hensley et al., this compound was successfully used to analyze protein carbonylation in human umbilical cord samples, demonstrating its effectiveness in biological samples .
Biotinylation of Biomolecules
This compound is widely used for biotinylating various macromolecules, including proteins and carbohydrates. This process enhances the detection and purification of these biomolecules through affinity interactions with avidin or streptavidin.
- Application : The hydrazide group reacts with aldehyde groups generated from oxidized carbohydrates, facilitating the labeling of glycoproteins while preserving their functional sites. This method is particularly useful for antibodies, as it allows for targeted labeling away from antigen-binding sites.
- Table: Comparison of Biotinylation Methods
Method | Advantages | Limitations |
---|---|---|
Direct amine labeling | Simple and straightforward | May affect protein function |
Hydrazide labeling | Preserves functional sites | Requires prior oxidation of sugars |
Enzymatic labeling | High specificity | More complex and time-consuming |
Affinity Purification Techniques
This compound facilitates the affinity purification of proteins and other biomolecules from complex mixtures. By biotinylating a target molecule, researchers can utilize immobilized avidin to isolate the molecule from a mixture.
- Application : This technique is particularly valuable in proteomics for identifying protein interactions and characterizing post-translational modifications.
- Case Study : Research has shown that this compound can enhance the recovery rates of glycoproteins from cell lysates, providing insights into their interactions and modifications .
Analytical Techniques in Proteomics
In proteomics, this compound enables advanced analytical techniques such as mass spectrometry and Western blotting to identify and quantify modified proteins.
- Application : The formation of stable biotin-protein conjugates allows for efficient capture and analysis using avidin-based methods, improving sensitivity and specificity in detection assays.
- Case Study : A study demonstrated that using this compound in conjunction with mass spectrometry allowed for detailed characterization of oxidatively modified proteins, revealing significant insights into cellular responses to oxidative stress .
Development of Therapeutics
This compound's properties have implications in drug development, particularly in creating targeted therapies that exploit its ability to label specific biomolecules.
- Application : By conjugating therapeutic agents with biotin through hydrazide linkages, researchers can enhance drug delivery systems by targeting specific tissues or cells expressing biotin receptors.
- Case Study : Research has indicated that biotin-conjugated drugs exhibit improved pharmacokinetics and therapeutic efficacy compared to their non-biotinylated counterparts .
Mechanism of Action
Biotin hydrazide exerts its effects through the formation of hydrazone linkages with carbonyl groups. This reaction is facilitated by the hydrazide group, which reacts specifically with aldehyde groups in slightly acidic conditions . The resulting hydrazone bonds can be further stabilized through reduction, making the biotinylated molecules suitable for various applications .
Comparison with Similar Compounds
Biotin hydrazide is unique in its ability to form stable hydrazone linkages with carbonyl groups. Similar compounds include:
Biotin-LC-Hydrazide: This compound has a longer spacer arm, reducing steric hindrance in biotin-binding assays.
Hydrazide-PEG4-Biotin: This variant contains a polyethylene glycol spacer arm, which enhances solubility and reduces aggregation of labeled molecules.
These similar compounds offer different properties, such as varying spacer arm lengths and solubility, making them suitable for specific applications .
Biological Activity
Biotin hydrazide (BHZ) is a biotinyl derivative that serves as a valuable probe for the detection of protein carbonylation, a significant post-translational modification associated with various diseases. This compound reacts specifically with carbonyl groups in proteins, facilitating the study of oxidative stress and other pathological conditions linked to protein damage.
This compound operates through a direct reaction with carbonyl groups, forming stable hydrazones. This reaction occurs under mild conditions, typically at pH 5.5, making BHZ an effective tool for measuring carbonylated proteins in biological samples without the need for additional catalysts or reducing agents . The biotin-streptavidin interaction enables the visualization of labeled proteins through techniques such as fluorescence microscopy.
Reaction Pathway
The reaction mechanism can be summarized as follows:
- Carbonyl Group Reaction : BHZ reacts with carbonyl groups in proteins to form hydrazones.
- Biotinylation : The biotin moiety allows for subsequent affinity purification using streptavidin.
- Detection : Labeled proteins can be detected via fluorescence or mass spectrometry.
1. Detection of Lysyl Oxidase Activity
Research has demonstrated that this compound can be utilized to detect the activity of lysyl oxidases (LOXs), enzymes involved in the crosslinking of collagen and elastin in extracellular matrix (ECM) proteins. In a study, BHZ was employed to biotinylate allysine residues generated during LOX-catalyzed reactions, facilitating the assessment of LOX activity in vascular smooth muscle cells (VSMCs) .
Table 1: Summary of LOX Activity Detection Using this compound
Parameter | Observation |
---|---|
Cell Type | Vascular Smooth Muscle Cells (A7r5) |
BHZ Concentration | 100 µM |
Incubation Time | 24 hours |
Result | Increased BHZ incorporation with LOXL2 overexpression |
2. Protein Carbonylation Studies
BHZ is also instrumental in studying protein carbonylation resulting from oxidative stress. In chronic ethanol consumption studies, BHZ was used to identify over 800 carbonylated proteins across various cellular fractions, indicating its broad applicability in metabolic research .
Table 2: Proteins Identified via this compound Labeling
Protein Category | Number of Proteins Identified |
---|---|
Microsomal | 300 |
Cytosolic | 350 |
Mitochondrial | 179 |
Case Study 1: Alcohol-Induced Oxidative Stress
A study examined the effects of chronic ethanol consumption on liver metabolism and identified disrupted diurnal rhythms in glycogen metabolism through protein carbonylation analysis using BHZ . The findings highlighted the role of oxidative stress in liver disease.
Case Study 2: Cardiovascular Research
In cardiovascular studies, BHZ was utilized to assess the role of LOXL2 in fibrosis and vascular aging. The incorporation of BHZ into ECM proteins correlated with increased LOXL2 activity, suggesting a potential therapeutic target for fibrotic diseases .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWHQPRAOJMBN-ZKWXMUAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
Record name | Biotin hydrazide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Biotin_hydrazide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985217 | |
Record name | Biotin hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66640-86-6 | |
Record name | Biotin hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66640-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biotin hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biotin hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIOTIN HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD4VQ48JNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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